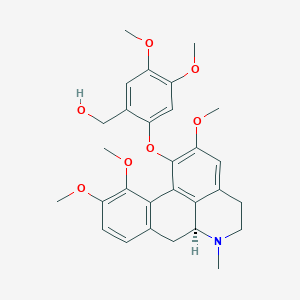

Faurine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H33NO7 |

|---|---|

Molecular Weight |

507.6 g/mol |

IUPAC Name |

[2-[[(6aS)-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-yl]oxy]-4,5-dimethoxyphenyl]methanol |

InChI |

InChI=1S/C29H33NO7/c1-30-10-9-17-12-24(35-5)29(37-21-14-23(34-4)22(33-3)13-18(21)15-31)27-25(17)19(30)11-16-7-8-20(32-2)28(36-6)26(16)27/h7-8,12-14,19,31H,9-11,15H2,1-6H3/t19-/m0/s1 |

InChI Key |

FSJKQGGXOQBDIY-IBGZPJMESA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)OC5=CC(=C(C=C5CO)OC)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC5=CC(=C(C=C5CO)OC)OC)OC |

Synonyms |

faurine |

Origin of Product |

United States |

Foundational & Exploratory

What is the biosynthetic pathway of Taurine in mammals?

An In-Depth Technical Guide to the Biosynthetic Pathway of Taurine in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid that is one of the most abundant free amino acids in mammalian tissues, particularly in the brain, retina, and muscle.[1] It plays crucial roles in a multitude of physiological processes, including bile salt conjugation, osmoregulation, modulation of intracellular calcium levels, and cytoprotection.[1][2] While taurine can be obtained from dietary sources, its endogenous synthesis from the sulfur-containing amino acid L-cysteine is critical for maintaining homeostasis. This technical guide provides a comprehensive overview of the primary and alternative biosynthetic pathways of taurine in mammals, details the kinetics of key enzymes, and presents standardized experimental protocols for pathway analysis.

The Principal Biosynthetic Pathway: The Cysteine Sulfinic Acid Pathway

The predominant route for taurine synthesis in mammals, primarily occurring in the liver, is the cysteine sulfinic acid pathway.[1][3][4] This pathway involves a three-step enzymatic cascade converting L-cysteine into taurine.

Step 1: Oxidation of L-Cysteine to Cysteine Sulfinic Acid

The first and a major rate-limiting step is the oxidation of the sulfhydryl group of L-cysteine to form L-cysteine sulfinic acid (CSA). This irreversible reaction is catalyzed by Cysteine Dioxygenase (CDO) , a non-heme, iron-dependent enzyme.[5][6] CDO incorporates molecular oxygen to oxidize the cysteine thiol.[7] The activity of CDO is highly regulated by the intracellular concentration of cysteine; high levels of cysteine protect CDO from proteasomal degradation, thereby increasing its concentration and enhancing the flux of cysteine towards taurine synthesis.[6][8]

Step 2: Decarboxylation of Cysteine Sulfinic Acid to Hypotaurine

Cysteine sulfinic acid is then decarboxylated to produce hypotaurine. This reaction is catalyzed by Cysteine Sulfinic Acid Decarboxylase (CSAD) , also known as sulfinoalanine decarboxylase.[9][10] CSAD is a pyridoxal-5'-phosphate (PLP)-dependent enzyme and is considered another key regulatory point in the pathway.[4][10] The expression and activity of CSAD can significantly influence the capacity of a tissue or species to synthesize taurine.[1]

Step 3: Oxidation of Hypotaurine to Taurine

The final step is the oxidation of hypotaurine to taurine. For over 50 years, this step was attributed to a putative NAD-dependent "hypotaurine dehydrogenase".[11] However, recent research has definitively identified Flavin-containing Monooxygenase 1 (FMO1) as the enzyme responsible for this conversion in mammals.[11][12][13] FMO1 is a broad-spectrum monooxygenase that utilizes either NADPH or NADH as a cofactor to oxygenate the sulfinic acid group of hypotaurine to the sulfonic acid group of taurine.[11][14] This discovery has resolved a long-standing question in taurine metabolism.

Alternative Biosynthetic Pathways

While the cysteine sulfinic acid pathway is dominant, minor alternative routes for taurine synthesis exist in certain tissues.

-

The Cysteamine Pathway: In this pathway, cysteine is converted to cysteamine, which is then oxidized by Cysteamine Dioxygenase (ADO) to form hypotaurine, subsequently entering the main pathway for oxidation to taurine.

-

The Cysteic Acid Pathway: Cysteine sulfinic acid can be further oxidized to cysteic acid. Cysteic acid can then be decarboxylated directly to taurine, a reaction that can also be catalyzed by CSAD, though with lower efficiency compared to its primary substrate, CSA.[15][16] This is considered a minor route in the central nervous system and liver.[4]

Quantitative Data

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Organism/Source | Substrate | Km | kcat | Reference |

| Cysteine Dioxygenase (CDO) | Mus musculus (recombinant) | L-Cysteine | 5.5 mM | 0.8 s-1 | [8] |

| Cysteine Dioxygenase (CDO) | Rattus norvegicus (recombinant) | L-Cysteine | 0.4 mM | 7.7 s-1 | [17] |

| Cysteine Sulfinic Acid Decarboxylase (CSAD) | Homo sapiens (recombinant) | L-Cysteine Sulfinic Acid | 0.2 ± 0.02 mM | 5.6 ± 0.2 s-1 | [18] |

| Flavin-containing Monooxygenase 1 (FMO1) | Homo sapiens (recombinant) | Hypotaurine | ~1.5 mM | N/A | [11] |

Note: Kinetic parameters can vary significantly based on assay conditions, enzyme purity, and the presence of post-translational modifications.

Table 2: Representative Concentrations of Taurine and Precursors in Mammalian Tissues

| Analyte | Tissue | Species | Concentration | Reference |

| Taurine | Plasma | Rattus norvegicus | 263 ± 24 µmol/L | [19] |

| Taurine | Brain | Rattus norvegicus | 1.9 ± 0.2 µmol/g wet tissue | [19] |

| Taurine | Liver | Rattus norvegicus | 1.4 ± 0.1 µmol/g wet tissue | [19] |

| Taurine | Mammary Gland (Pregnant) | Rattus norvegicus | ~2.5 µmol/g wet tissue | [20] |

| Hypotaurine | Mammary Gland (Pregnant) | Rattus norvegicus | ~0.04 µmol/g wet tissue | [20] |

Experimental Protocols

Protocol 1: Cysteine Dioxygenase (CDO) Activity Assay in Tissue Homogenates

This protocol is adapted from the standard method for measuring CDO activity by quantifying the formation of cysteine sulfinic acid (CSA) via HPLC.[5][21][22]

Methodology:

-

Tissue Preparation: Homogenize fresh or frozen tissue (e.g., liver) in a suitable buffer (e.g., 50 mM MES, pH 6.1) on ice. Centrifuge to obtain a clear supernatant (cytosolic extract).

-

Assay Mixture Preparation: In a microcentrifuge tube on ice, combine the tissue supernatant with an assay buffer containing:

-

50 mM MES buffer, pH 6.1

-

0.3 mM Ferrous sulfate (to saturate the enzyme's iron cofactor)

-

10 mM Hydroxylamine (to inhibit PLP-dependent enzymes that degrade CSA)

-

62.5 µM Bathocuproine disulfonate (a copper chelator to minimize non-enzymatic cysteine oxidation)

-

-

Reaction Initiation: Pre-incubate the mixture at 37°C for 2-3 minutes. Initiate the enzymatic reaction by adding the substrate, L-cysteine (e.g., to a final concentration of 20 mM).

-

Incubation: Incubate the reaction at 37°C with shaking (e.g., 900 rpm) for a fixed time (typically 5-10 minutes), ensuring the reaction stays within the linear range.

-

Reaction Termination: Stop the reaction by adding a strong acid, such as 5% (w/v) sulfosalicylic acid (SSA), which precipitates proteins.[5] Place the tube on ice.

-

Sample Clarification: Centrifuge the tube at high speed (e.g., 16,000 x g) for 15 minutes to pellet the denatured protein.

-

Quantification: Analyze the supernatant for CSA content using a suitable HPLC method (see Protocol 3). Calculate activity as nmol of CSA formed per minute per mg of protein.

Protocol 2: Cysteine Sulfinic Acid Decarboxylase (CSAD) Activity Assay

This protocol measures CSAD activity by quantifying the formation of hypotaurine from CSA.[23]

Methodology:

-

Enzyme Preparation: Use a tissue homogenate supernatant prepared as described for the CDO assay or a purified recombinant CSAD protein.

-

Assay Mixture Preparation: In a microcentrifuge tube, combine the enzyme source with an assay buffer (e.g., 50 mM potassium phosphate, pH 7.5) containing the essential cofactor, pyridoxal-5'-phosphate (PLP, e.g., 0.08 mM).

-

Reaction Initiation: Initiate the reaction by adding the substrate, L-cysteine sulfinic acid (CSA, e.g., to a final concentration of 25 mM).

-

Incubation: Incubate the reaction at 30-37°C for a defined period.

-

Reaction Termination and Analysis: Terminate the reaction with acid (e.g., perchloric acid or SSA). After centrifugation, analyze the supernatant for hypotaurine content using HPLC (see Protocol 3).

Protocol 3: HPLC Quantification of Taurine and Precursors

This is a general protocol for the analysis of taurine, hypotaurine, and CSA in biological samples using HPLC with pre-column derivatization and fluorescence detection, a widely used and sensitive method.[24][25][26]

Methodology:

-

Sample Preparation: Deproteinize the biological sample (e.g., tissue homogenate supernatant, plasma) using an acid like SSA or perchloric acid. Centrifuge to remove precipitated protein.

-

Derivatization: In a new tube, mix an aliquot of the deproteinized supernatant with a derivatizing agent. A common agent is o-phthalaldehyde (OPA) mixed with a thiol like 2-mercaptoethanol. This reaction occurs at room temperature in an alkaline borate buffer and forms a highly fluorescent isoindole derivative.

-

Chromatographic Separation:

-

Inject the derivatized sample onto a reversed-phase C18 column.

-

Use a mobile phase gradient system to separate the analytes. A typical system consists of a polar aqueous buffer (e.g., sodium or potassium phosphate) and an organic modifier like acetonitrile or methanol. The gradient is programmed to increase the organic phase concentration over time to elute the derivatized amino acids.[26]

-

-

Detection: Use a fluorescence detector with an excitation wavelength around 340 nm and an emission wavelength around 450 nm for OPA derivatives.

-

Quantification: Identify and quantify peaks by comparing their retention times and areas to those of known standards. The concentration of each analyte in the original sample can be calculated based on a standard curve.

References

- 1. Review: Taurine: A “very essential” amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Taurine Biosynthesis - CD Biosynsis [biosynsis.com]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteine dioxygenase - Wikipedia [en.wikipedia.org]

- 7. Simplified cysteine dioxygenase activity assay allows simultaneous quantitation of both substrate and product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asset.library.wisc.edu [asset.library.wisc.edu]

- 9. A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfinoalanine decarboxylase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Flavin-Containing Monooxygenase 1 Catalyzes the Production of Taurine from Hypotaurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. uniprot.org [uniprot.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. besjournal.com [besjournal.com]

- 20. Enzymes of the Taurine Biosynthetic Pathway Are Expressed in Rat Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Specificity of cysteine sulfinate decarboxylase (CSD) for sulfur-containing amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A rapid method for the determination of taurine in biological tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A rapid method for taurine quantitation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Determination of cysteinesulfinate, hypotaurine and taurine in physiological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Taurine in the Development of the Central Nervous System: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine, or 2-aminoethanesulfonic acid, is a highly abundant free amino acid in the mammalian central nervous system (CNS), particularly during embryonic and early postnatal development. While not incorporated into proteins, taurine plays a multifaceted and critical role in a variety of developmental processes, including neurogenesis, neuronal migration, differentiation, and synaptogenesis. Its deficiency during these crucial periods can lead to significant abnormalities in CNS structure and function. This technical guide provides a comprehensive overview of the current understanding of taurine's role in CNS development, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating neurodevelopmental processes and potential therapeutic interventions.

Taurine's Impact on Key Neurodevelopmental Processes

Taurine exerts a profound influence on several fundamental stages of CNS development. Its effects are dose-dependent and mediated through various signaling mechanisms, primarily involving the modulation of inhibitory neurotransmitter receptors and intracellular signaling cascades.

Neurogenesis and Neural Stem Cell Proliferation

Taurine actively promotes the proliferation of neural stem and progenitor cells (NPCs), the building blocks of the nervous system.[1][2][3][4][5] Studies have demonstrated that taurine supplementation can significantly increase the number of NPCs in culture and in the developing brain.[2][3] This proliferative effect is attributed, at least in part, to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a key signaling cascade involved in cell growth and proliferation.[1]

Neuronal Migration

The proper migration of newly generated neurons to their final destinations is essential for the formation of functional neural circuits. Taurine has been identified as a crucial factor in this process.[6] Taurine deficiency has been shown to impair neuronal migration, leading to disorganized cortical layering.[6] The mechanisms underlying taurine's role in migration involve its interaction with GABA-A and glycine receptors, which are transiently expressed on migrating neurons and can influence their motility.[6][7]

Neuronal Differentiation and Neurite Outgrowth

Following migration, neurons undergo differentiation, maturing into their specific subtypes and extending axons and dendrites to form connections. Taurine promotes neuronal differentiation and enhances neurite outgrowth.[8][9][10][11] This is evidenced by an increase in the length and branching of neurites in taurine-treated neuronal cultures.[8][9] The activation of GABA-A receptors by taurine is a key mechanism driving these morphogenic processes.[10][12]

Synaptogenesis

The formation of synapses, the specialized junctions through which neurons communicate, is a critical step in brain development. Taurine has been shown to promote synaptogenesis by increasing the expression of key synaptic proteins, such as synaptophysin (a presynaptic vesicle protein) and postsynaptic density protein-95 (PSD-95).[8][11] This leads to an increased density of synaptic connections and enhanced synaptic efficacy.[8]

Quantitative Data on Taurine's Effects

The following tables summarize quantitative data from various studies, illustrating the significant impact of taurine on key neurodevelopmental parameters.

Table 1: Effects of Taurine on Neural Stem/Progenitor Cell Proliferation

| Experimental Model | Taurine Concentration | Effect on Proliferation | Reference |

| Adult Mouse Subventricular Zone NPCs | 1-10 mM | 120% increase in cell number | [2] |

| P5 Mouse Hippocampal Progenitor Cells | 100 µM | 28% increase in EdU positive cells | [3] |

| Cultured Hippocampal Slices | 400 µM | 38% increase in EdU positive cells | [3] |

| Fetal Human Brain NPCs | 10 mM | 57-188% increase in cell number | [4] |

Table 2: Effects of Taurine on Neurite Outgrowth

| Experimental Model | Taurine Concentration | Effect on Neurite Outgrowth | Reference |

| Rat Cortical Neurons | 50 µM | Significant increase in total neurite outgrowth | [8] |

| Rat Cortical Neurons | 1 mM | Significant increase in total neurite outgrowth | [8] |

| Neurons from P5 NPCs | 100 µM | 16% increase in neurite length | [9] |

| E18 Rat Embryonic Primary Neurons | 100 µM | 18% increase in neurite length | [9] |

Table 3: Effects of Taurine on Synaptogenesis

| Experimental Model | Taurine Concentration | Effect on Synapse Formation | Reference |

| Lymnaea stagnalis Neurons | 1 mM | Increased incidence of synapse formation (from 53% to 100%) and increased synaptic efficacy | [8] |

| Rat Hippocampal Primary Neurons | 100 µM | 60% increase in the density of PSD-95 positive puncta | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Primary Neuronal Culture

Objective: To isolate and culture primary neurons from rodent brain tissue for in vitro studies of taurine's effects.

Methodology:

-

Tissue Dissection: Euthanize pregnant rats (E18) or neonatal pups (P0-P2) according to approved animal care protocols. Dissect cortices or hippocampi in ice-cold dissection medium.[13][14][15][16][17]

-

Enzymatic Digestion: Incubate the tissue in a papain or trypsin solution at 37°C for 15-30 minutes to dissociate the cells.[13]

-

Trituration: Gently triturate the digested tissue with a fire-polished Pasteur pipette in a solution containing a trypsin inhibitor to obtain a single-cell suspension.[13]

-

Cell Plating: Count the viable cells using a hemocytometer and trypan blue exclusion. Plate the cells at a desired density onto culture dishes or coverslips pre-coated with poly-D-lysine and laminin.[13][15]

-

Cell Culture: Maintain the neuronal cultures in a serum-free neurobasal medium supplemented with B27 and L-glutamine in a humidified incubator at 37°C and 5% CO2.[14]

In Vitro Neuronal Migration Assay (Boyden Chamber Assay)

Objective: To quantify the chemotactic effect of taurine on neuronal migration.

Methodology:

-

Chamber Preparation: Use a 24-well plate with cell culture inserts containing a porous membrane (e.g., 8 µm pores). Coat the underside of the membrane with an appropriate substrate (e.g., laminin).

-

Cell Seeding: Plate dissociated neurons in serum-free medium in the upper chamber of the insert.

-

Chemoattractant Addition: Add taurine at various concentrations to the lower chamber. A control well should contain medium without taurine.

-

Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell migration.

-

Quantification: Fix and stain the cells on the membrane. Count the number of cells that have migrated to the lower side of the membrane using a microscope. The results are expressed as the number of migrated cells per field of view.

Synaptogenesis Assay (Immunocytochemistry)

Objective: To visualize and quantify the formation of synapses in cultured neurons treated with taurine.

Methodology:

-

Cell Culture and Treatment: Culture primary neurons as described in 3.1. Treat the neurons with taurine at the desired concentration and for the desired duration (e.g., 10 days).[8]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.3% Triton X-100.[18][19]

-

Immunostaining: Block non-specific binding with goat serum. Incubate the cells with primary antibodies against presynaptic (e.g., synaptophysin) and postsynaptic (e.g., PSD-95) markers.[18][20][21][22]

-

Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies.

-

Imaging and Analysis: Acquire images using a confocal microscope. Quantify the number and density of co-localized presynaptic and postsynaptic puncta, which represent synapses, using image analysis software.[8][21]

Electrophysiological Recording

Objective: To measure the effects of taurine on synaptic efficacy and neuronal excitability.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampal slices) from rodents.[23]

-

Recording Setup: Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). Use a whole-cell patch-clamp setup to record from individual neurons.[24]

-

Data Acquisition: Record spontaneous or evoked postsynaptic currents (sPSCs or ePSCs) in voltage-clamp mode, or action potentials in current-clamp mode.

-

Taurine Application: Bath-apply taurine at a known concentration and record the changes in synaptic currents or firing patterns.[25]

-

Data Analysis: Analyze the amplitude, frequency, and kinetics of synaptic events before and after taurine application to determine its effect on synaptic transmission.[24]

Calcium Imaging

Objective: To visualize changes in intracellular calcium concentration in response to taurine, providing an indirect measure of neuronal activity.

Methodology:

-

Cell Loading: Load cultured neurons or brain slices with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).[26][27][28][29][30]

-

Imaging Setup: Place the coverslip or slice in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Baseline Recording: Record baseline fluorescence at two different excitation wavelengths.

-

Taurine Stimulation: Perfuse the chamber with a solution containing taurine.

-

Image Acquisition and Analysis: Continuously record the fluorescence changes. The ratio of fluorescence intensities at the two wavelengths is calculated to determine the relative change in intracellular calcium concentration.[26][30]

Signaling Pathways Modulated by Taurine

Taurine's effects on CNS development are mediated by its interaction with several key signaling pathways. The following diagrams illustrate these pathways.

Figure 1. Overview of Taurine's Signaling Pathways in CNS Development.

GABA-A Receptor Signaling

Taurine acts as an agonist at GABA-A receptors.[6][10][12][31][32][33] In the developing brain, activation of these chloride channels leads to an efflux of chloride ions, resulting in membrane depolarization. This depolarization can trigger calcium influx through voltage-gated calcium channels, which in turn activates downstream signaling cascades, including the ERK1/2 and CaMKII pathways, to promote neuronal proliferation, differentiation, and migration.[1][33][34]

References

- 1. researchgate.net [researchgate.net]

- 2. Taurine stimulates proliferation and promotes neurogenesis of mouse adult cultured neural stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taurine Induces Proliferation of Neural Stem Cells and Synapse Development in the Developing Mouse Brain | PLOS One [journals.plos.org]

- 4. Taurine enhances the growth of neural precursors derived from fetal human brain and promotes neuronal specification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of taurine in improving neural stem cells proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of taurine-mediated tonic GABAA receptor activation in the radial migration of neurons in the fetal mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycine receptors and brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Taurine Promotes Neurite Outgrowth and Synapse Development of Both Vertebrate and Invertebrate Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Taurine Promotes Differentiation and Maturation of Neural Stem/Progenitor Cells from the Subventricular Zone via Activation of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Taurine Promotes Neurite Outgrowth and Synapse Development of Both Vertebrate and Invertebrate Central Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Taurine Promotes Differentiation and Maturation of Neural Stem/Progenitor Cells from the Subventricular Zone via Activation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 14. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]

- 16. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preparation of primary hippocampal neurons [protocols.io]

- 18. Immunolabeling and Quantitative Analysis of Synapses in Human iPSC-Derived Dopaminergic Neurons [protocols.io]

- 19. Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. sysy.com [sysy.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Electrophysiological measurements of synaptic connectivity and plasticity in the longitudinal dentate gyrus network from mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Evaluation of Synaptic Multiplicity Using Whole-cell Patch-clamp Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. m.youtube.com [m.youtube.com]

- 29. Calcium Imaging - Neuroservice [neuroservice.com]

- 30. youtube.com [youtube.com]

- 31. Roles of taurine-mediated tonic GABAA receptor activation in the radial migration of neurons in the fetal mouse cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. The bidirectional role of GABAA and GABAB receptors during the differentiation process of neural precursor cells of the subventricular zone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. The bidirectional role of GABAA and GABAB receptors during the differentiation process of neural precursor cells of the subventricular zone | PLOS One [journals.plos.org]

Taurine's Function as an Osmolyte in Cellular Regulation: A Technical Guide

Abstract

Taurine, or 2-aminoethanesulfonic acid, is a highly abundant, biochemically inert amino acid that is a critical organic osmolyte in most mammalian cells.[1][2] Its ability to accumulate to high intracellular concentrations without causing cytotoxic effects makes it ideal for regulating cell volume in response to osmotic stress.[3] This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and quantitative parameters governing taurine's role in cellular osmoregulation. It details the function of the taurine transporter (TauT) under both hypertonic and hypotonic conditions and outlines the key signaling cascades, such as the TonEBP/NFAT5 pathway, that control taurine flux. Furthermore, this document presents a compilation of quantitative data and detailed experimental protocols relevant to the study of taurine as an osmolyte, aimed at researchers, scientists, and professionals in drug development.

Introduction to Taurine as a Cellular Osmolyte

Cell volume homeostasis is fundamental to a multitude of cellular functions, including proliferation, migration, and apoptosis. Cells must constantly adapt to changes in the osmolarity of their surrounding environment to prevent excessive swelling or shrinkage, which can compromise membrane integrity and cellular function. This adaptation is achieved through the transport of water and osmotically active solutes, known as osmolytes.

Osmolytes are broadly categorized into inorganic ions (e.g., K+, Cl-, Na+) and small, organic molecules.[4] While inorganic ions play a rapid and crucial role, high concentrations can disrupt protein structure and function.[3] Organic osmolytes, such as taurine, myo-inositol, and sorbitol, are considered "compatible" because they can accumulate to high levels without perturbing cellular machinery.[3][5]

Taurine is one of the most significant organic osmolytes in mammalian tissues, particularly in the brain, retina, muscle, and heart.[5][6] Its key properties as an osmolyte include:

-

High Intracellular Concentration: Cells maintain a steep concentration gradient of taurine, with intracellular levels being many times higher than extracellular levels.[2]

-

Biochemical Inertness: Taurine is not incorporated into proteins and has limited metabolic activity, preventing interference with cellular biochemistry.[4]

-

Controlled Transport: Cellular taurine levels are precisely regulated by a balance of active uptake via the taurine transporter (TauT) and release through volume-sensitive anion channels (VRACs).[2][7][8]

Under hypertonic (high osmolarity) conditions, cells activate the uptake of taurine to increase intracellular solute concentration and draw water in, restoring volume. Conversely, under hypotonic (low osmolarity) stress, cells swell and trigger the rapid efflux of taurine and other osmolytes, releasing water and facilitating a process known as Regulatory Volume Decrease (RVD).[2][7][9]

Mechanisms of Taurine Transport in Osmoregulation

The cellular concentration of taurine is primarily determined by the activity of its transporters in the plasma membrane. The regulation of these transporters is the core mechanism by which taurine fulfills its role as an osmolyte.

The Taurine Transporter (TauT)

The primary mechanism for taurine accumulation in cells is the Taurine Transporter (TauT) , also known as SLC6A6.[10] TauT is a member of the Na+ and Cl--dependent neurotransmitter transporter family, which features 12 transmembrane domains.[5][11] It actively cotransports taurine into the cell along with Na+ and Cl- ions, utilizing the electrochemical gradients of these ions to move taurine against its own steep concentration gradient.[11]

Taurine Influx under Hypertonic Stress

When cells are exposed to a hypertonic environment, they respond by increasing their intracellular concentration of organic osmolytes. A key adaptive mechanism is the upregulation of TauT activity and expression.[10][12] This response is not immediate; significant increases in taurine uptake are typically observed after several hours of hyperosmolar exposure, peaking around 17 hours.[10] The increased activity is due to a higher maximal velocity (Vmax) of the transporter, with no significant change in its affinity for taurine (Km).[10] This leads to a substantial accumulation of intracellular taurine, which helps to normalize cell volume.[13]

Taurine Efflux under Hypotonic Stress (Regulatory Volume Decrease)

In response to hypotonic conditions, cells rapidly swell due to the influx of water. To counteract this, they activate a process called Regulatory Volume Decrease (RVD), which involves the efflux of osmolytes, including K+, Cl-, and taurine, followed by water.[9][14][15] The release of taurine is a critical component of RVD in many cell types.[2][7]

Taurine efflux is mediated by volume-sensitive anion channels (VRACs), which are activated by cell swelling.[16][17] This pathway is distinct from TauT and allows for the passive, rapid movement of taurine out of the cell, down its concentration gradient.[4][17] The activation kinetics of taurine and chloride efflux can differ, suggesting that the permeability pathways, while related, may be separate or complexly regulated.[14]

Signaling Pathways Regulating Taurine's Osmolytic Function

The transport of taurine is tightly controlled by complex signaling cascades that are activated in response to osmotic stress.

Regulation of TauT under Hypertonic Stress

The primary pathway for upregulating TauT gene expression under hypertonic stress involves the Tonicity-responsive Enhancer Binding Protein (TonEBP) , also known as Nuclear Factor of Activated T-cells 5 (NFAT5).[11][18]

As illustrated in Diagram 1, hypertonic stress activates signaling cascades, including the mTOR pathway, which promotes the activity of TonEBP.[11] Activated TonEBP translocates to the nucleus and binds to a specific DNA sequence called the Tonicity-responsive Element (TonE) located in the promoter region of the TauT gene.[11][19] This binding enhances the transcription of the TauT gene, leading to increased synthesis of TauT protein, greater taurine influx, and ultimately, cell volume restoration.[19]

Signaling in Hypotonic Stress-Induced Taurine Efflux

The signaling network governing taurine efflux during RVD is complex and can vary between cell types.[7][8] Key components include:

-

Calcium (Ca2+): An increase in intracellular Ca2+, often from intracellular stores, is a critical trigger for taurine efflux in some cells, such as human retinal Müller cells.[16][20][21]

-

Protein Kinases and Phosphatases: The activity of the volume-sensitive taurine efflux pathway is modulated by protein tyrosine kinases/phosphatases and serine/threonine kinases like Protein Kinase C (PKC).[7][8][22]

-

Cytoskeleton: The integrity of the cytoskeleton is necessary for the proper activation of the efflux pathways.[7][8]

-

Reactive Oxygen Species (ROS): Cell swelling can induce the production of ROS, which in turn can modulate the activity of taurine transporters and efflux channels.[7][23]

Quantitative Data on Taurine Osmoregulation

The following tables summarize key quantitative data from various studies, providing a comparative overview of taurine concentrations and transport kinetics in different cell types and conditions.

Table 1: Intracellular Taurine Concentrations

| Cell Type | Condition | Intracellular Concentration | Reference |

|---|---|---|---|

| Trout Red Blood Cells | Isosmotic | 52.9 ± 2.0 mM | [9] |

| Cultured Hippocampal Astrocytes | Isosmotic | 30.2 ± 2.1 mM | [24] |

| Cultured Hippocampal Neurons | Isosmotic | 22.2 ± 2.5 mM | [24] |

| HeLa Cells | Isosmotic | ~14 mM | [14] |

| Skeletal Muscle, Heart, Brain | General | 5 - 20 µmol/g tissue | [6] |

| Mouse Fibrosarcoma (S180) | Single Cell | 1.78 - 8.84 fmol/cell |[25] |

Table 2: Taurine Transporter (TauT) Kinetics and Regulation

| Parameter | Cell Type / Condition | Value / Observation | Reference |

|---|---|---|---|

| Km (Affinity) | General (High-affinity TauT) | ~18 µM | [5] |

| Caco-2 Cells (Taurine-free media) | Vmax and Km values change | [12] | |

| Retinal Pigment Epithelium (Hyperosmolar) | No change in Km | [10] | |

| Vmax (Maximal Velocity) | Retinal Pigment Epithelium (Hyperosmolar) | Increased (leads to 2.5-3.5 fold uptake stimulation) | [10] |

| Uptake Stimulation | Retinal Ganglion & Müller Cells (Hyperosmolar) | ~2-fold increase in uptake | [10] |

| | Human Lens Epithelial Cells (Hypertonic NaCl) | 218% increase in taurine concentration |[13] |

Table 3: Cell Volume and Taurine Efflux during Hypotonic Stress

| Cell Type | Hypotonic Condition | Observation | Reference |

|---|---|---|---|

| Cultured Hippocampal Neurons | 250 mOsm PBS (3 min) | 25 ± 4% loss of taurine content | [24] |

| Cultured Hippocampal Astrocytes | 250 mOsm PBS (30 min) | 22.2% loss of taurine content | [24] |

| Trout Red Blood Cells | RVD | Stoichiometric loss: 1 Cl- : 1 positive charge : 2.35 taurine | [15] |

| Teleost Proximal Renal Tubules | 100 mOsm | 60% decrease in cellular taurine content | [21] |

| Human Müller Cells (MIO-M1) | Hypotonic Shock | RVD reduced by ~80% with VRAC inhibitor DCPIB |[16] |

Key Experimental Protocols

This section provides an overview of methodologies used to investigate taurine's function as an osmolyte.

Measurement of Cell Volume

Accurate measurement of cell volume is essential for studying osmoregulation.

-

Electronic Sizing (Coulter Counter): This is often considered the gold standard.[26] It measures cell volume by detecting changes in electrical impedance as individual cells in suspension pass through a small aperture.[27][28]

-

Flow Cytometry: Forward scatter (FSC) data from a flow cytometer can be used to estimate the volume of suspended cells as they pass through a laser beam.[27]

-

Microscopy Techniques:

-

Fluorescence Exclusion Microscopy: Cells are placed in a microchamber of a fixed height filled with a membrane-impermeable fluorescent dye. The volume of dye excluded by the cell creates a negative contrast image, from which the cell's volume can be calculated.[27][29]

-

Confocal Microscopy: Z-stack images of fluorescently-labeled cells can be reconstructed into a 3D model to calculate volume.

-

Taurine Transport Assays

These assays are used to quantify the rate of taurine influx or efflux across the cell membrane.

-

Principle: The most common method involves using radiolabeled taurine (e.g., [3H]taurine or [14C]taurine) as a tracer.[14][21]

-

Influx Assay Protocol:

-

Cell Culture: Plate cells to a desired confluency in culture dishes.

-

Pre-incubation: Wash cells with a buffered salt solution (e.g., Krebs-Ringer buffer) to remove culture medium.

-

Uptake Initiation: Add the buffered solution containing a known concentration of radiolabeled taurine and unlabeled taurine.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C. The time should be within the linear range of uptake.

-

Uptake Termination: Rapidly terminate the assay by aspirating the uptake solution and washing the cells multiple times with ice-cold buffer to remove extracellular tracer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., NaOH or RIPA buffer).[30]

-

Quantification: Measure the radioactivity in the cell lysate using a scintillation counter. Determine the protein content of the lysate (e.g., using a BCA assay) to normalize the uptake (e.g., in pmol/mg protein/min).

-

-

Efflux Assay Protocol:

-

Loading: Pre-load cells by incubating them with radiolabeled taurine for a sufficient time (e.g., 2 hours) to allow accumulation.

-

Washing: Wash cells thoroughly with isotonic buffer to remove extracellular tracer.

-

Efflux Initiation: Replace the isotonic buffer with either a fresh isotonic (control) or a hypotonic buffer.

-

Sampling: At specific time intervals, collect the entire extracellular buffer and replace it with fresh buffer.

-

Quantification: Measure the radioactivity in the collected samples and in the final cell lysate. The efflux is often expressed as a rate coefficient calculated from the fraction of radioactivity released per unit time.[21]

-

Quantification of Intracellular Taurine

To measure the absolute amount of taurine in cells or tissues:

-

Commercial Assay Kits: ELISA-based or colorimetric kits are available for quantifying taurine from cell lysates.[30] The general procedure involves cell lysis, protein quantification, and then following the manufacturer's protocol to measure absorbance, which is compared to a standard curve.[30]

-

High-Performance Liquid Chromatography (HPLC): A sensitive method that involves derivatizing taurine (e.g., with NBD-F) to make it fluorescent, followed by separation and detection.[31]

-

Mass Spectrometry (LC-MS/MS): Provides high specificity and sensitivity for quantifying taurine and other amino acids in complex biological samples like cell lysates.[30]

Investigation of Signaling Pathways

Standard molecular biology techniques are used to dissect the signaling pathways:

-

Western Blotting: To detect changes in protein expression (e.g., TauT) or the phosphorylation status of signaling proteins (e.g., kinases) in response to osmotic stress.

-

Reporter Gene Assays: To study the activity of specific promoters. For example, the TauT promoter region containing the TonE site can be cloned into a plasmid upstream of a reporter gene (e.g., luciferase).[19] Cells are transfected with this plasmid, and reporter activity is measured after exposure to isotonic or hypertonic conditions to quantify promoter activation.[19]

Conclusion and Future Directions

Taurine is a quintessential organic osmolyte, and its transport is a finely tuned process that is vital for cellular survival under osmotic stress. The upregulation of the TauT transporter via the TonEBP/NFAT5 pathway under hypertonic conditions and the rapid efflux of taurine through VRACs during hypotonic stress are central to its osmoregulatory function. While significant progress has been made, several areas warrant further investigation:

-

VRAC Isoforms: The precise molecular identity and differential regulation of VRAC isoforms that may exhibit varying selectivity for taurine and other osmolytes remain an active area of research.[20]

-

Crosstalk between Signaling Pathways: A deeper understanding of the integration and crosstalk between the various signaling inputs (Ca2+, ROS, kinases) that modulate taurine efflux is needed.

-

Therapeutic Potential: Given taurine's cytoprotective effects, modulating taurine transport could be a therapeutic strategy for conditions associated with cellular stress and volume dysregulation, such as renal injury, neurodegenerative diseases, and diabetic complications.[32]

This guide provides a comprehensive framework for understanding and investigating the critical role of taurine in cellular osmoregulation, serving as a valuable resource for researchers aiming to explore this fundamental aspect of cell physiology.

References

- 1. Role of osmoregulation in the actions of taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of the Cellular Content of the Organic Osmolyte Taurine in Mammalian Cells* - ProQuest [proquest.com]

- 3. academic.oup.com [academic.oup.com]

- 4. "Osmosensitive Taurine Release: Does Taurine Share the Same Efflux Path" by Rodrigo Franco [digitalcommons.unl.edu]

- 5. Review: Taurine: A “very essential” amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Dose Response of Taurine on Aerobic and Strength Exercises: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of the cellular content of the organic osmolyte taurine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Cell volume regulation: the role of taurine loss in maintaining membrane potential and cell pH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Osmoregulation of taurine transporter function and expression in retinal pigment epithelial, ganglion, and Müller cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Physiological significance of taurine and the taurine transporter in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hypertonic stress increases NaK ATPase, taurine, and myoinositol in human lens and retinal pigment epithelial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Cell volume regulation: the role of taurine loss in maintaining membrane potential and cell pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Volume-sensitive anion channels mediate swelling-activated inositol and taurine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Expression of taurine transporter is regulated through the TonE (tonicity-responsive element)/TonEBP (TonE-binding protein) pathway and contributes to cytoprotection in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Release of taurine and glutamate contributes to cell volume regulation in human retinal Müller cells: differences in modulation by calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Taurine efflux is a cell volume regulatory process in proximal renal tubules from the teleost Carassius auratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Significance of taurine transporter (TauT) in homeostasis and its layers of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Downregulation of the taurine transporter TauT during hypo-osmotic stress in NIH3T3 mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Osmotic sensitivity of taurine release from hippocampal neuronal and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Quantification of taurine and amino acids in mice single fibrosarcoma cell by microchip electrophoresis coupled with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. journals.physiology.org [journals.physiology.org]

- 27. Measuring the size and growth of single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. How to precisely measure the volume of a cell? – The Live Cell Imaging facility [microscopykarolinska.se]

- 30. Modeling of Intracellular Taurine Levels Associated with Ovarian Cancer Reveals Activation of p53, ERK, mTOR and DNA-Damage-Sensing-Dependent Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 31. besjournal.com [besjournal.com]

- 32. Mechanism of the protective action of taurine in toxin and drug induced organ pathophysiology and diabetic complications: a review - Food & Function (RSC Publishing) [pubs.rsc.org]

The Isolation and Discovery of Taurine: A Technical Guide for Scientific Professionals

An In-depth Whitepaper on the Historical Discovery and Modern Methodologies for the Isolation of Taurine from Natural Sources

Introduction

Taurine, or 2-aminoethanesulfonic acid, is a sulfur-containing organic compound ubiquitously distributed throughout the animal kingdom and found in high concentrations in tissues such as the brain, retina, heart, and muscle.[1] Unlike most amino acids, it is not incorporated into proteins but plays a crucial role in numerous physiological processes, including bile salt conjugation, osmoregulation, and neuromodulation. This technical guide provides a comprehensive overview of the discovery and isolation of taurine from natural sources, catering to researchers, scientists, and professionals in drug development. The document details the historical methods employed by its discoverers, modern extraction and purification techniques, quantitative data on taurine content in various natural sources, and detailed experimental protocols.

The Historical Discovery of Taurine

Taurine was first isolated in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin from the bile of an ox (Bos taurus), from which it derives its name.[1][2][3] Their seminal work, "Einige neue Bestandtheile der Galle des Ochsen" (Some new constituents of ox bile), published in Annalen der Physik, detailed the initial discovery, although the precise, step-by-step protocol reflects the nascent stages of organic chemistry in the 19th century.[4][5][6][7][8] The general approach of that era for isolating organic substances from complex biological mixtures relied on principles of precipitation, solvent extraction, and crystallization.

Inferred Historical Isolation Protocol from Ox Bile

-

Collection and Initial Treatment of Ox Bile: Fresh ox bile would have been collected and likely treated with an acid, such as hydrochloric acid, to precipitate bile acids and other macromolecules.

-

Separation of Precipitate: The resulting precipitate would have been separated from the soluble fraction through filtration or decantation.

-

Neutralization and Concentration: The acidic supernatant, containing the more water-soluble components, including taurine, would then be neutralized. This solution would be concentrated, likely through heating, to reduce the volume and encourage crystallization.

-

Crystallization and Purification: Upon cooling the concentrated solution, various substances would crystallize. Through a series of recrystallization steps, likely using water and possibly ethanol, the different crystalline fractions would be separated to purify the novel substance, which they named taurine.

This foundational work laid the groundwork for future research into the chemical properties and biological significance of taurine.

Modern Methods for the Isolation of Taurine from Natural Sources

Contemporary approaches to taurine isolation from natural sources are significantly more sophisticated, employing advanced extraction and purification technologies to achieve high yields and purity. These methods can be broadly categorized into extraction from animal tissues, seafood, and algae.

Extraction from Animal Tissues and Seafood

Animal tissues, particularly those with high metabolic activity, and various types of seafood are rich sources of taurine. Modern extraction techniques focus on maximizing the recovery of taurine while minimizing the degradation of the molecule.

A straightforward and effective method for extracting taurine from sources like oysters and other shellfish involves hot water extraction. This technique leverages the high solubility of taurine in water, especially at elevated temperatures.

To improve extraction efficiency, particularly from complex matrices like fish and clam meat, enzymatic hydrolysis is often employed. Proteases are used to break down the protein structure, releasing the free taurine into the aqueous phase.[9]

Ultrasound-assisted extraction is a modern technique that utilizes the energy of ultrasonic waves to enhance the extraction process. This method can significantly reduce extraction time and temperature, thereby preserving the integrity of the taurine molecule.[10]

Extraction from Algae

Certain species of algae, particularly red algae such as Porphyra yezoensis, have been identified as viable, non-animal sources of taurine.[11][12]

Similar to its application with seafood, UAE is an effective method for extracting taurine from algae. The ultrasonic waves disrupt the algal cell walls, facilitating the release of intracellular contents, including taurine, into the extraction solvent.

Purification of Taurine from Crude Extracts

Following initial extraction, the crude extract contains a mixture of taurine, other amino acids, salts, and various organic molecules. Purification is essential to isolate taurine to a high degree of purity.

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for separating molecules based on their net charge.[13] It is a cornerstone of taurine purification.[14] A typical workflow involves passing the crude extract through a cation-exchange resin to remove positively charged impurities, followed by an anion-exchange resin to which taurine and other negatively charged molecules will bind. Elution with a specific buffer then allows for the selective recovery of taurine.

Crystallization

Crystallization is a critical final step in the purification of taurine.[15][16][17] By carefully controlling parameters such as temperature, solvent composition (often a water-ethanol mixture), and pH, highly pure taurine crystals can be obtained.[18] The process relies on the principle that the solubility of taurine decreases as the conditions are changed, causing it to precipitate out of the solution in a crystalline form, leaving impurities behind in the mother liquor.[19]

Quantitative Analysis of Taurine

Accurate quantification of taurine in natural sources and purified samples is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

HPLC-UV Method

A widely used method involves pre-column derivatization of taurine with a reagent such as o-phthalaldehyde (OPA) to form a fluorescent or UV-active compound, which can then be detected by a UV or fluorescence detector.[20][21][22][23]

Data Presentation: Taurine Content in Natural Sources

The concentration of taurine varies significantly among different natural sources. The following table summarizes representative quantitative data from various studies.

| Natural Source | Scientific Name | Taurine Content (mg/100g wet weight) | Reference |

| Animal Products | |||

| Beef, lean | Bos taurus | 40 - 60 | [9] |

| Chicken, dark meat | Gallus gallus domesticus | 170 | [9] |

| Pork, lean | Sus scrofa domesticus | 50 - 60 | [9] |

| Seafood | |||

| Scallops | Pectinidae | 827 | [9] |

| Mussels | Mytilus edulis | 655 | [9] |

| Clams | Veneridae | 520 | [9] |

| Oysters | Ostreidae | 396 | [9] |

| Cod | Gadus morhua | 119 | [9] |

| Tuna (canned in water) | Thunnus spp. | 10 - 20 | [9] |

| Algae | |||

| Red Algae | Porphyra yezoensis | 1300 (mg/100g dry weight) | [11] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of taurine from natural sources.

Protocol 1: Ultrasound-Assisted Extraction of Taurine from Red Algae (Porphyra yezoensis)

This protocol is adapted from the methodology described for the extraction of taurine from Porphyra yezoensis.[11][12]

1. Sample Preparation:

- Wash fresh Porphyra yezoensis with distilled water to remove salts and debris.

- Dry the algae at 60°C in a hot air oven until a constant weight is achieved.

- Grind the dried algae into a fine powder using a blender or mill.

2. Ultrasound-Assisted Extraction:

- Suspend the algal powder in distilled water at a solid-to-liquid ratio of 1:20 (w/v).

- Place the suspension in an ultrasonic bath.

- Set the ultrasonic power to 300 W, the temperature to 40.5°C, and the extraction time to 38.3 minutes.

- After extraction, centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid debris.

- Collect the supernatant, which contains the crude taurine extract.

3. Purification (See Protocol 3)

Protocol 2: Hot Water Extraction and Enzymatic Hydrolysis of Taurine from Clam Meat

This protocol is a composite of methods described for hot water extraction and enzymatic hydrolysis.[9]

1. Sample Preparation:

- Homogenize fresh clam meat in a blender.

2. Enzymatic Hydrolysis:

- Adjust the pH of the homogenate to the optimal pH for the chosen protease (e.g., pH 2.5 for acid protease).

- Add the protease at an appropriate enzyme-to-substrate ratio (e.g., 2000 U/g).

- Incubate the mixture at the optimal temperature for the enzyme (e.g., 35°C) for a defined period (e.g., 3 hours) with constant stirring.

3. Hot Water Extraction and Inactivation:

- After enzymatic hydrolysis, heat the mixture to 90-100°C for 30 minutes to inactivate the enzyme and further extract taurine.

- Cool the mixture and centrifuge at 10,000 x g for 20 minutes.

- Collect the supernatant containing the crude taurine extract.

4. Purification (See Protocol 3)

Protocol 3: Purification of Taurine using Ion-Exchange Chromatography and Crystallization

This protocol outlines the general procedure for purifying taurine from a crude extract.

1. Cation-Exchange Chromatography:

- Equilibrate a strong cation-exchange resin (e.g., Dowex 50W) in a chromatography column with a low pH buffer (e.g., 0.2 M sodium citrate buffer, pH 3.0).

- Adjust the pH of the crude taurine extract to approximately 3.0.

- Load the extract onto the column.

- Wash the column with the equilibration buffer to elute taurine and other neutral and acidic compounds. Cationic impurities will bind to the resin.

- Collect the eluate containing taurine.

2. Anion-Exchange Chromatography:

- Equilibrate a weak anion-exchange resin (e.g., DEAE-cellulose) with a low ionic strength buffer at a neutral pH (e.g., 20 mM Tris-HCl, pH 7.5).

- Adjust the pH of the eluate from the cation-exchange step to the equilibration buffer pH.

- Load the solution onto the anion-exchange column. Taurine will bind to the resin.

- Wash the column with the equilibration buffer to remove any remaining neutral impurities.

- Elute the bound taurine using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).

- Collect the fractions containing taurine, identified by a suitable assay (e.g., HPLC).

3. Crystallization:

- Pool the taurine-containing fractions and concentrate the solution using a rotary evaporator.

- Add ethanol to the concentrated aqueous solution to a final concentration of 70-80% (v/v) to induce crystallization.

- Allow the solution to stand at 4°C overnight to facilitate crystal formation.

- Collect the taurine crystals by filtration.

- Wash the crystals with cold ethanol and dry them under vacuum.

Protocol 4: Quantification of Taurine by HPLC-UV

This protocol is based on a common HPLC method for taurine analysis.[21][22]

1. Sample Preparation and Derivatization:

- Dilute the taurine sample (from an extract or a purified solution) to an appropriate concentration with deionized water.

- To 100 µL of the diluted sample, add 100 µL of o-phthalaldehyde (OPA) derivatizing reagent (e.g., 10 mg/mL OPA in borate buffer with 2-mercaptoethanol).

- Mix and allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.

2. HPLC Analysis:

- HPLC System: A standard HPLC system with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of Solvent A (e.g., 0.05 M sodium acetate, pH 6.8) and Solvent B (e.g., methanol).

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Detection: UV detector set at 330 nm.

3. Quantification:

- Prepare a series of taurine standards of known concentrations and derivatize them in the same manner as the samples.

- Generate a standard curve by plotting the peak area against the concentration of the taurine standards.

- Determine the concentration of taurine in the samples by interpolating their peak areas on the standard curve.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: General workflow for taurine extraction and purification.

References

- 1. Taurine - Regulator of cellular function - biocrates life sciences gmbh [biocrates.com]

- 2. Taurine - Wikipedia [en.wikipedia.org]

- 3. We offer two meter theses on taurin - Professorship of Exercise Biology [hs.mh.tum.de]

- 4. medicine.dp.ua [medicine.dp.ua]

- 5. researchgate.net [researchgate.net]

- 6. mdpi-res.com [mdpi-res.com]

- 7. mdpi-res.com [mdpi-res.com]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. Extraction and Separation of Natural Taurine from Enzymatic Hydrolysis Water of Marine ClamMeat [spkx.net.cn]

- 10. tandfonline.com [tandfonline.com]

- 11. Ultrasound-assisted extraction and purification of taurine from the red algae Porphyra yezoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. harvardapparatus.com [harvardapparatus.com]

- 14. JPH06184088A - Method for purifying taurine by ion exchange resin - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. datapdf.com [datapdf.com]

- 18. US10793517B2 - Process for producing taurine - Google Patents [patents.google.com]

- 19. JP2005179215A - Method for extracting taurine - Google Patents [patents.google.com]

- 20. [Determination of taurine in foods by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. 2024.sci-hub.se [2024.sci-hub.se]

- 23. foodchemistryjournal.com [foodchemistryjournal.com]

The Role of Taurine in Mitochondrial Function and Bioenergetics: A Technical Guide

Abstract

Taurine, a semi-essential sulfur-containing amino acid, is uniquely abundant within metabolically active tissues. While its physiological roles are pleiotropic, a substantial body of evidence now firmly establishes taurine as a critical regulator of mitochondrial function and cellular bioenergetics. This technical guide provides an in-depth examination of the molecular mechanisms through which taurine modulates mitochondrial health. It details taurine's indispensable role in the synthesis of electron transport chain proteins, its function in mitigating oxidative stress, and its influence on mitochondrial calcium homeostasis. This document summarizes key quantitative data, presents detailed experimental protocols for assessing taurine's mitochondrial effects, and provides visual diagrams of the core signaling pathways and experimental workflows to support advanced research and therapeutic development.

Core Mechanisms of Taurine in Mitochondrial Bioenergetics

Taurine's influence on mitochondria is multifaceted, extending beyond a simple antioxidant role to fundamental processes of energy production. The primary mechanisms are centered on protein synthesis, maintenance of electron transport chain (ETC) integrity, and the regulation of the mitochondrial microenvironment.

Regulation of Mitochondrial Protein Synthesis via tRNA Modification

The cornerstone of taurine's mitochondrial function lies in its post-transcriptional modification of specific mitochondrial transfer RNAs (mt-tRNAs). The mitochondrial genome encodes 13 essential polypeptide subunits of the ETC. The synthesis of these proteins is dependent on a dedicated mitochondrial translation machinery.

Taurine is covalently conjugated to the uridine base at the "wobble" position of the anticodon in certain mt-tRNAs, such as tRNALeu(UUR) and tRNALys, forming 5-taurinomethyluridine (τm⁵U) or 5-taurinomethyl-2-thiouridine (τm⁵s²U).[1][2] This modification is crucial for accurate and efficient codon-anticodon pairing. Specifically, the taurine modification ensures the proper decoding of UUG codons for leucine.[3][4]

A deficiency in taurine leads to impaired tRNA modification, which in turn suppresses the translation of mitochondrial-encoded proteins rich in these codons.[3] A prime example is the NADH-ubiquinone oxidoreductase chain 6 (ND6) subunit of Complex I, a protein critical for the assembly and stability of the entire complex.[4][5] Reduced ND6 synthesis directly compromises Complex I activity, creating a bottleneck in the ETC.[4][5]

Attenuation of Oxidative Stress

While taurine itself is not a classical radical scavenger, it is a potent indirect antioxidant. Its primary antioxidant mechanism is the preservation of ETC efficiency. By ensuring the proper assembly and function of ETC complexes, particularly Complex I, taurine maintains a smooth flux of electrons, minimizing the premature electron leakage to molecular oxygen that generates superoxide radicals (O₂⁻).[6]

In taurine-deficient states, the impaired Complex I activity leads to an accumulation of reducing equivalents (NADH), which increases electron back-pressure and promotes the diversion of electrons to form superoxide.[3][5] This elevation in reactive oxygen species (ROS) can overwhelm cellular antioxidant defenses, leading to oxidative damage to mitochondrial DNA, proteins, and lipids.

Regulation of Mitochondrial Calcium and pH Homeostasis

Taurine plays a significant role in maintaining the mitochondrial microenvironment. It has been shown to regulate intracellular calcium (Ca²⁺) homeostasis, preventing mitochondrial calcium overload, which is a key trigger for the opening of the mitochondrial permeability transition pore (mPTP) and subsequent apoptosis. Taurine enhances the ability of mitochondria to buffer cytosolic calcium, thereby protecting against excitotoxicity and cell death.

Furthermore, with a pKa of approximately 8.6 at 37°C, taurine acts as a significant physiological buffer within the alkaline environment of the mitochondrial matrix (pH ~8.0-8.5).[2] This buffering capacity helps stabilize the pH gradient across the inner mitochondrial membrane, which is essential for the activity of various matrix enzymes, including those involved in the citric acid cycle and fatty acid oxidation.[2]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating taurine's role in mitochondrial function.

Table 1: Taurine Concentration in Tissues and Mitochondria

| Parameter | Model System | Finding | Reference |

| Tissue Concentration | Porcine Muscle | Oxidative Muscle: 15-20 µmol/g | [2] |

| Glycolytic Muscle: 1-3 µmol/g | [2] | ||

| Mitochondrial Conc. | Rat Heart Mitochondria | ~70 nmol/mg protein (~30-40 mmol/L in matrix water) | [2] |

| Depletion Effect | TauTKO Mouse Heart | Cytosol: Not detectable (vs. ~28 mM in WT) | [7] |

| Mitochondria: ~40 nmol/mg protein (60% less than WT) | [7] | ||

| Depletion (β-alanine) | Neonatal Rat Cardiomyocytes (48h, 5mM) | 55% decrease in intracellular taurine | [8][9] |

| Rat Hearts (28d, 3% in water) | 39.8% decrease (105 to 63.2 µmol/g dry wt) | [10] |

Table 2: Effects of Taurine Depletion on Mitochondrial Function

| Parameter | Model System | Quantitative Effect | Reference |

| Complex I Activity | TauTKO Mouse Heart | Significantly diminished | [5] |

| Complex I & III Activity | β-alanine treated cardiomyocytes | 50-65% decline in activity | [6] |

| Oxygen Consumption | β-alanine treated cardiomyocytes | 30% decrease | [6] |

| ND6 Protein Levels | β-alanine treated cardiomyocytes (48h) | Significantly reduced | [11] |

| Superoxide Generation | Taurine deficient heart | Significantly enhanced by Complex I | [5] |

Key Experimental Protocols

This section provides detailed methodologies for core experiments used to assess the impact of taurine on mitochondrial function.

Model of Taurine Depletion using β-alanine (In Vitro)

This protocol describes how to induce taurine deficiency in cultured cardiomyocytes, a common model to study the direct effects of taurine loss.

-

Cell Culture: Plate neonatal rat cardiomyocytes according to standard laboratory procedures. Allow cells to adhere and grow for at least 48 hours in standard culture medium.

-

Treatment Medium Preparation: Prepare fresh culture medium containing 5 mM β-alanine. Ensure complete dissolution and sterile filtration.

-

Induction of Depletion: Replace the standard medium with the β-alanine-containing medium.

-

Incubation: Culture the cells for 24 to 48 hours. A 48-hour incubation typically results in a >50% reduction in intracellular taurine content.[8][9]

-

Control Groups: Culture parallel sets of cells in standard medium (negative control) and medium supplemented with 5 mM taurine plus 5 mM β-alanine (rescue/specificity control).

-

Harvesting: After the incubation period, wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., respirometry, Western blot, taurine content measurement).

High-Resolution Respirometry (HRR) of Permeabilized Muscle Fibers

HRR is used to measure the oxygen consumption rate (OCR) and assess the function of different components of the ETC. This protocol is adapted for small muscle biopsies.

-

Sample Preparation:

-

Immediately place a fresh muscle biopsy (~20-30 mg) in 2 mL of ice-cold BIOPS buffer (10 mM Ca-EGTA, 20 mM Imidazole, 20 mM Taurine, 50 mM K-MES, 0.5 mM DTT, 6.56 mM MgCl₂, 5.77 mM ATP, 15 mM Phosphocreatine, pH 7.1).[12][13]

-

Using sharp forceps under a stereomicroscope, mechanically separate the muscle fibers into small, thin bundles. Remove connective and adipose tissue.

-

-

Permeabilization:

-

Transfer the fiber bundles to a fresh tube with 2 mL of BIOPS containing 50 µg/mL saponin.

-

Incubate on a gentle rocker at 4°C for 30 minutes. Saponin selectively permeabilizes the sarcolemma, leaving mitochondrial membranes intact.

-

-

Washing:

-

Transfer the permeabilized fibers to 2 mL of ice-cold mitochondrial respiration medium (e.g., MiR06: 110 mM Sucrose, 60 mM K-lactobionate, 0.5 mM EGTA, 3 mM MgCl₂, 20 mM Taurine, 10 mM KH₂PO₄, 20 mM HEPES, 1 g/L BSA, pH 7.1).[1]

-

Incubate on a rocker at 4°C for 10 minutes to wash out saponin and adenylates.

-

-

Respirometry Measurement (e.g., Oroboros Oxygraph-2k):

-

Calibrate the oxygen sensors according to the manufacturer's instructions.

-

Add 2 mL of MiR06 to the chambers and bring to 37°C.

-

Blot the washed fibers, weigh them (typically 2-4 mg wet weight), and add them to the chamber.

-

Follow a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol. A common sequence is:

-

LEAK state (Complex I): Add Malate (5 mM) & Pyruvate (5 mM).

-

OXPHOS (Complex I): Add ADP (1 mM) to stimulate ATP synthesis.

-

OXPHOS (Complex I+II): Add Succinate (10 mM) to provide electrons to Complex II, achieving maximum coupled respiration.

-

ETS Capacity: Titrate an uncoupler like FCCP to dissipate the proton gradient and measure the maximum capacity of the electron transport system.

-

Inhibition: Add Rotenone (inhibits Complex I) and then Antimycin A (inhibits Complex III) to measure residual oxygen consumption.

-

-

-

Data Analysis: Normalize the OCR to the tissue mass (pmol O₂ / s / mg). Calculate respiratory control ratios and flux control ratios to assess mitochondrial health.

Measurement of Mitochondrial Superoxide Production

This protocol uses the fluorescent dye MitoSOX™ Red, which selectively targets mitochondria and fluoresces upon oxidation by superoxide.

-

Cell Preparation: Culture cells (e.g., taurine-depleted and control cardiomyocytes) in a suitable format for detection (e.g., 96-well black-walled plate for plate reader analysis or on coverslips for microscopy).

-

Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Immediately before use, dilute the stock solution in warm HBSS or culture medium to a final working concentration of 1-5 µM. A concentration of 1 µM is often optimal to avoid off-target effects.[14]

-

Cell Staining: Remove the culture medium and wash cells once with warm HBSS. Add the MitoSOX working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.[15][16]

-

Positive Control (Optional): To confirm the assay is working, treat a subset of cells with a Complex III inhibitor like Antimycin A (e.g., 10 µM) during the staining period to induce robust superoxide production.

-

Washing: Gently wash the cells two to three times with warm HBSS to remove excess probe.

-

Detection and Analysis:

-

Fluorescence Microscopy: Image cells immediately using a fluorescence microscope with appropriate filters (e.g., excitation ~510 nm / emission ~580 nm). Quantify the mean fluorescence intensity per cell using image analysis software.

-

Flow Cytometry: Harvest cells by trypsinization, wash, and resuspend in fresh buffer. Analyze the fluorescence in the appropriate channel (e.g., PE).[15]

-

Plate Reader: Measure the fluorescence intensity using a microplate reader. Normalize the signal to cell number or protein content.

-

Conclusion and Future Directions

The evidence is unequivocal: taurine is a fundamental regulator of mitochondrial bioenergetics. Its primary role in facilitating the synthesis of critical ETC subunits provides a direct mechanistic link between taurine availability and the cell's capacity for oxidative phosphorylation. By maintaining ETC integrity, taurine simultaneously ensures efficient ATP production and prevents the damaging overproduction of reactive oxygen species. For researchers and drug developers, these mechanisms present compelling targets. Taurine supplementation has already shown promise in pathologies associated with mitochondrial dysfunction.[1] Future research should focus on elucidating the specific mitochondrial taurine transporters, further quantifying the impact of taurine on the mitochondrial proteome, and exploring therapeutic strategies that optimize mitochondrial taurine levels to combat metabolic, cardiovascular, and neurodegenerative diseases. The protocols and data presented herein provide a robust framework for advancing these critical investigations.

References

- 1. High-resolution respirometry of permeabilized muscle fibers. [bio-protocol.org]

- 2. A role for taurine in mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Role of Mitochondria and Endoplasmic Reticulum in Taurine-Deficiency-Mediated Apoptosis [mdpi.com]

- 6. protocols.io [protocols.io]

- 7. Role of Mitochondria and Endoplasmic Reticulum in Taurine-Deficiency-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Shape and size changes induced by taurine depletion in neonatal cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. elib.dlr.de [elib.dlr.de]

- 14. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Roles of Taurine in Cardiovascular Health: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurine, a semi-essential sulfur-containing amino acid, is highly concentrated in cardiovascular tissues and plays a pivotal role in maintaining cardiac and vascular health. Its multifaceted physiological functions include osmoregulation, ion channel modulation, antioxidant activity, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the physiological roles of taurine in the cardiovascular system, with a focus on its mechanisms of action in cardiac function, blood pressure regulation, and atherosclerosis. This document summarizes quantitative data from key clinical trials, details relevant experimental protocols, and visualizes the core signaling pathways through which taurine exerts its cardioprotective effects. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals investigating taurine as a potential therapeutic agent for cardiovascular diseases.

Introduction

Taurine (2-aminoethanesulfonic acid) is one of the most abundant free amino acids in the heart, where it can constitute up to 50% of the total free amino acid pool.[1] Unlike other amino acids, taurine is not incorporated into proteins but exists as a free molecule, allowing it to participate in a wide array of cellular processes crucial for cardiovascular homeostasis.[2] Its functions are diverse, ranging from the modulation of intracellular calcium levels and antioxidant defense to the regulation of the renin-angiotensin system.[3][4] Evidence from both preclinical and clinical studies suggests that taurine supplementation may offer significant benefits in the prevention and treatment of various cardiovascular conditions, including heart failure, hypertension, and atherosclerosis.[1][5] This guide will delve into the molecular and physiological mechanisms underlying these protective effects.

Effects of Taurine on Cardiovascular Parameters: Quantitative Data

The following tables summarize the quantitative outcomes of taurine supplementation on key cardiovascular parameters from human clinical trials and meta-analyses.

Table 1: Effect of Taurine Supplementation on Blood Pressure in Humans

| Study Type/Reference | Participant Population | Taurine Dosage | Duration of Supplementation | Mean Systolic Blood Pressure (SBP) Reduction | Mean Diastolic Blood Pressure (DBP) Reduction |

| Meta-analysis[6] | 103 participants with varying health statuses | 1 - 6 g/day | 1 day - 12 weeks | ~3 mmHg (range: 0-15 mmHg) | ~3 mmHg (range: 0-7 mmHg) |

| Meta-analysis[7] | Patients with liver dysregulation | 0.5 - 6 g/day | 15 days - 6 months | -4.67 mmHg | -2.90 mmHg |

| Meta-analysis[8] | 808 participants including healthy individuals and patients with cardiovascular diseases | 0.5 - 6 g/day | 5 days - 12 months | -3.999 mmHg | -1.435 mmHg |

| Randomized Controlled Trial[9] | 120 prehypertensive individuals | 1.6 g/day | 12 weeks | 7.2 mmHg | Not specified |